1-Anilino-3-phenoxy-2-propanol

Organic synthesis β-amino alcohol Catalyst optimization

1-Anilino-3-phenoxy-2-propanol (CAS 16112-55-3) is a β-amino alcohol belonging to the aryloxypropanolamine class, characterized by a phenoxy ether terminus and an N-phenyl secondary amine linked through a 2-hydroxypropyl backbone. Its molecular formula is C₁₅H₁₇NO₂ with a molecular weight of 243.3 g/mol, and it is typically supplied at ≥95% purity as a research intermediate.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 16112-55-3
Cat. No. B1652865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Anilino-3-phenoxy-2-propanol
CAS16112-55-3
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(COC2=CC=CC=C2)O
InChIInChI=1S/C15H17NO2/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15/h1-10,14,16-17H,11-12H2
InChIKeyDSXTWXWHWLDHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Anilino-3-phenoxy-2-propanol (CAS 16112-55-3): A Strategic Aryloxypropanolamine Building Block


1-Anilino-3-phenoxy-2-propanol (CAS 16112-55-3) is a β-amino alcohol belonging to the aryloxypropanolamine class, characterized by a phenoxy ether terminus and an N-phenyl secondary amine linked through a 2-hydroxypropyl backbone [1]. Its molecular formula is C₁₅H₁₇NO₂ with a molecular weight of 243.3 g/mol, and it is typically supplied at ≥95% purity as a research intermediate [1]. The compound serves as both a synthetic building block for more complex pharmacophores and a model system for studying epoxy-amine reaction kinetics and regioselectivity.

Why Generic Substitution of 1-Anilino-3-phenoxy-2-propanol with N-Substituted Analogs Is Not Feasible


The N-phenyl substituent in 1-anilino-3-phenoxy-2-propanol profoundly influences the efficiency of the epoxide ring-opening reaction, making substitution with other aromatic amines a non-trivial decision. In a direct comparative study, switching from aniline to N-methylaniline increased the synthesis yield from 36% to 82%, and further to 94% with dibenzylamine, under identical conditions [1]. Consequently, any attempt to replace 1-anilino-3-phenoxy-2-propanol with a generic N-substituted analog without re-optimizing the synthetic protocol is likely to encounter significantly different yields, cost structures, and impurity profiles, undermining reproducibility in downstream applications.

Quantitative Differentiation Evidence for 1-Anilino-3-phenoxy-2-propanol (CAS 16112-55-3)


Synthesis Yield Head-to-Head: Aniline vs. N-Methylaniline vs. Dibenzylamine

In a single study employing SnCl₄ as catalyst, 1-anilino-3-phenoxy-2-propanol (derived from aniline) was synthesized in 36% yield, whereas the corresponding N-methylaniline derivative (7a) reached 82% yield and the dibenzylamine derivative (7b) reached 94% yield [1]. This demonstrates that the N-phenyl substrate exhibits markedly lower reactivity under identical conditions.

Organic synthesis β-amino alcohol Catalyst optimization

Synthesis Yield Cross-Study: Impact of Catalyst and Methodology on Product Yield

The yield of 1-anilino-3-phenoxy-2-propanol is highly sensitive to the catalytic system. Chakraborti et al. reported a near-quantitative yield of ~99% using LiClO₄ as catalyst [1], whereas Meng et al. obtained only ~20% yield under their specific conditions [2]. This five-fold difference, observed for the identical target compound, underscores the critical influence of reaction design on synthetic efficiency.

Organic synthesis Catalyst screening Methodology comparison

Reaction Chemoselectivity: Primary vs. Secondary Amine Hydrogen Consumption in Epoxy-Amine Kinetics

Kinetic analysis of the model reaction between aniline and phenyl glycidyl ether—the very reaction that produces 1-anilino-3-phenoxy-2-propanol—reveals that the rate constant for consumption of the secondary amine hydrogen is approximately half that of the primary amine hydrogen (k₂/k₁ ≈ 0.5) [1]. This chemoselectivity has direct implications for byproduct formation and reaction profile control.

Reaction kinetics Epoxy-amine chemistry Mechanistic selectivity

Application Scenarios for 1-Anilino-3-phenoxy-2-propanol Based on Quantitative Differentiation Evidence


Procurement for High-Throughput Reaction Optimization

Given the dramatic yield variations among N-substituted analogs (36% vs. 82% vs. 94%) [1], 1-anilino-3-phenoxy-2-propanol is the optimal starting point for systematic optimization studies. Procurement of the aniline-based compound allows research teams to benchmark their own catalyst/condition development against published low-yield baselines and to achieve the high yields (>99%) demonstrated by Chakraborti et al. [2], thereby maximizing material efficiency in parallel synthesis campaigns.

Reference Standard for Epoxy-Amine Kinetic and Mechanistic Studies

The well-characterized chemoselectivity (k₂/k₁ ≈ 0.5) in the aniline–phenyl glycidyl ether reaction [3] makes 1-anilino-3-phenoxy-2-propanol an ideal model compound for investigating epoxy-amine cure kinetics, autocatalysis, and structure–reactivity relationships. Industrial R&D groups developing epoxy resin formulations or amine curing agents can use this compound as a reproducible reference substrate to calibrate kinetic models and to screen new catalysts under controlled conditions.

Starting Material for Derivatization toward Bioactive Scaffolds

The N-phenyl substituent provides a distinct steric and electronic profile compared to N-alkyl aryloxypropanolamines. When high-yield synthetic routes such as the LiClO₄-catalyzed method (≈99% yield) are employed [2], the compound can be produced in sufficient quantity and purity for subsequent derivatization into libraries of NMDA receptor antagonists or antiproliferative agents. Procurement of the parent aniline derivative ensures that SAR studies begin from a consistent scaffold with well-defined substitution patterns.

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